3,5-Dichloro-1H-pyrazolo[4,3-B]pyridine

Cross-coupling Medicinal Chemistry Building Blocks

3,5-Dichloro-1H-pyrazolo[4,3-b]pyridine (CAS 1310680-12-6) is a dihalogenated heterobicyclic compound within the pyrazolo[4,3-b]pyridine family, characterized by chlorine atoms at the 3-position of the pyrazole ring and the 5-position of the pyridine ring. This specific substitution pattern on a privileged scaffold is extensively employed as a key intermediate in medicinal chemistry for the synthesis of kinase inhibitors, PDE inhibitors, and other bioactive molecules targeting central nervous system disorders and oncology indications.

Molecular Formula C6H3Cl2N3
Molecular Weight 188.01
CAS No. 1310680-12-6
Cat. No. B2634273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-1H-pyrazolo[4,3-B]pyridine
CAS1310680-12-6
Molecular FormulaC6H3Cl2N3
Molecular Weight188.01
Structural Identifiers
SMILESC1=CC(=NC2=C(NN=C21)Cl)Cl
InChIInChI=1S/C6H3Cl2N3/c7-4-2-1-3-5(9-4)6(8)11-10-3/h1-2H,(H,10,11)
InChIKeyQEJQTCFSLYQMJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloro-1H-pyrazolo[4,3-B]pyridine (CAS 1310680-12-6): A Strategic Heterocyclic Building Block for Kinase-Focused Discovery


3,5-Dichloro-1H-pyrazolo[4,3-b]pyridine (CAS 1310680-12-6) is a dihalogenated heterobicyclic compound within the pyrazolo[4,3-b]pyridine family, characterized by chlorine atoms at the 3-position of the pyrazole ring and the 5-position of the pyridine ring . This specific substitution pattern on a privileged scaffold is extensively employed as a key intermediate in medicinal chemistry for the synthesis of kinase inhibitors, PDE inhibitors, and other bioactive molecules targeting central nervous system disorders and oncology indications [1].

Why 3,5-Dichloro-1H-pyrazolo[4,3-B]pyridine Cannot Be Replaced by Other Pyrazolopyridine Analogs


While the pyrazolo[4,3-b]pyridine scaffold is considered a privileged structure, its biological and synthetic utility is exquisitely sensitive to the nature and position of substituents . Simple substitution with a regioisomer (e.g., pyrazolo[3,4-b]pyridine), a different halogen (e.g., dibromo), or a mono-halogenated analog can fundamentally alter target binding, metabolic stability, and the efficiency of downstream derivatization. The 3,5-dichloro pattern offers a unique balance of electronic effects, lipophilicity, and synthetic handles that is not replicated by its closest in-class alternatives .

Evidence Guide: Differentiating 3,5-Dichloro-1H-pyrazolo[4,3-B]pyridine from Closest Analogs


Halogen-Dependent Reactivity: C–Cl vs. C–Br as a Selective Synthetic Handle

The carbon-chlorine bonds in 3,5-dichloro-1H-pyrazolo[4,3-b]pyridine offer distinct reactivity in palladium-catalyzed cross-coupling reactions compared to the carbon-bromine bonds in 3,5-dibromo-1H-pyrazolo[4,3-b]pyridine . The higher bond dissociation energy of C–Cl (≈ 397 kJ/mol) versus C–Br (≈ 280 kJ/mol) provides greater stability against unwanted side reactions during multi-step syntheses, allowing for more controlled sequential derivatization [1]. A general method for the site-selective Suzuki monocoupling of 3,5-dichloroazines has been established, where the preferred coupling site (3- vs. 5-position) can be switched by changing the ligand employed, highlighting the unique synthetic utility of the 3,5-dichloro pattern [2].

Cross-coupling Medicinal Chemistry Building Blocks

Regioisomeric Precision: [4,3-b] vs. [3,4-b] Fusion Determines Biological Target Engagement

The 1H-pyrazolo[4,3-b]pyridine core is a known scaffold for the design of ALK5 (activin receptor-like kinase 5) and PDE1 inhibitors, with its biological activity being contingent on the [4,3-b] ring fusion geometry [1]. In contrast, the regioisomeric 1H-pyrazolo[3,4-b]pyridine scaffold, represented by 3,5-dichloro-1H-pyrazolo[3,4-b]pyridine (CAS 1352896-36-6), displays a distinct spatial orientation of its nitrogen atoms, leading to a different hydrogen-bonding pattern with kinase hinge regions . An optimized pyrazolo[4,3-b]pyridine series targeting ALK5 demonstrated improved ADME properties following a scaffold morphing strategy from a quinoline hit, establishing the unique value of this specific ring fusion [2].

Kinase Selectivity Isosterism Drug Design

Chlorine Count and Potency: Di- vs. Mono-Halogenated Pyrazolopyridines

The presence of two chlorine atoms significantly enhances the lipophilicity of the scaffold. The calculated LogP for 3,5-dichloro-1H-pyrazolo[4,3-b]pyridine is 2.11, compared to a LogP of 0.96 for the unsubstituted parent scaffold, 1H-pyrazolo[4,3-b]pyridine [1]. This increase in lipophilicity is critical for optimizing membrane permeability and target engagement in intracellular kinase targets. Furthermore, the specific 3,5-dichloro substitution pattern in kinase inhibitor programs has been shown to yield potent inhibition of TBK1 (IC50 = 8 nM) and TrkA (IC50 = 1.30 nM) when incorporated into elaborated lead compounds [2][3].

Lipophilicity Metabolic Stability Structure-Activity Relationship

Topological Polar Surface Area (TPSA) Comparison for CNS Drug Design

The topological polar surface area (TPSA) of 3,5-dichloro-1H-pyrazolo[4,3-b]pyridine is 41.57 Ų, which is identical to the unsubstituted parent scaffold [1]. A TPSA below 60 Ų is generally considered favorable for crossing the blood-brain barrier, and a value below 140 Ų is essential for oral bioavailability [2]. This indicates that the 3,5-dichloro substitution provides the beneficial increase in lipophilicity without increasing polar surface area, maintaining a favorable balance for CNS drug discovery programs where the compound is used as a key intermediate for synthesizing molecules targeting neurological and psychiatric disorders [3].

CNS Permeability Drug-Likeness Physicochemical Properties

Best-Fit Research and Industrial Application Scenarios for 3,5-Dichloro-1H-pyrazolo[4,3-B]pyridine


Kinase Inhibitor Lead Optimization for CNS Oncology Targets

Research teams focused on developing brain-penetrant kinase inhibitors (e.g., Trk, ALK5, TBK1) should prioritize this compound. Its low TPSA (41.57 Ų) combined with a LogP of 2.11 places it in an optimal physicochemical space for CNS drug design [1]. The 3,5-dichloro handles provide versatile points for sequential Pd-catalyzed cross-coupling reactions to rapidly generate compound libraries while maintaining the privileged [4,3-b]pyridine scaffold geometry required for kinase hinge binding [2].

Phosphodiesterase (PDE1) Inhibitor Synthesis for Psychiatric Disorders

Given the patented use of 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors for the treatment of neurodegenerative and psychiatric disorders, the 3,5-dichloro derivative serves as an ideal starting material for the synthesis of novel PDE1 inhibitors [3]. The two chlorine atoms provide sites for introducing diverse substituents to explore the SAR around the pyridine and pyrazole rings, while the inherent TPSA and LogP of the core support the design of CNS-penetrant candidates.

Agrochemical Discovery: Pesticide and Herbicide Intermediate

This compound is recognized as a key intermediate in the development of new pesticides and herbicides [4]. The higher stability of C–Cl bonds compared to C–Br bonds under the environmental and metabolic conditions relevant to agrochemical use makes the 3,5-dichloro derivative a more robust scaffold than the corresponding 3,5-dibromo analog for generating agrochemical compound libraries.

Scaffold-Hopping and Bioisostere Replacement Programs

Medicinal chemistry groups seeking to replace metabolically labile phenol or indole cores with a stable bioisostere should evaluate this compound. The pyrazolo[4,3-b]pyridine system is a recognized bioisostere for phenols, and the 3,5-dichloro substitution provides enhanced lipophilicity and metabolic stability compared to the unsubstituted scaffold . This approach has been successfully applied in programs targeting the corticotropin-releasing factor (CRF) receptor, where pyrazolo[4,3-b]pyridines have demonstrated potent antagonistic activity [5].

Quote Request

Request a Quote for 3,5-Dichloro-1H-pyrazolo[4,3-B]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.